4-Methoxythieno[2,3-d]pyrimidine 4-Methoxythieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 14080-52-5
VCID: VC18408386
InChI: InChI=1S/C7H6N2OS/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3
SMILES:
Molecular Formula: C7H6N2OS
Molecular Weight: 166.20 g/mol

4-Methoxythieno[2,3-d]pyrimidine

CAS No.: 14080-52-5

Cat. No.: VC18408386

Molecular Formula: C7H6N2OS

Molecular Weight: 166.20 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxythieno[2,3-d]pyrimidine - 14080-52-5

Specification

CAS No. 14080-52-5
Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
IUPAC Name 4-methoxythieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C7H6N2OS/c1-10-6-5-2-3-11-7(5)9-4-8-6/h2-4H,1H3
Standard InChI Key MLVDSDPLMDXUJC-UHFFFAOYSA-N
Canonical SMILES COC1=C2C=CSC2=NC=N1

Introduction

Structural and Chemical Properties of 4-Methoxythieno[2,3-d]pyrimidine

The thieno[2,3-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring at the 2,3- and 4,5-positions, respectively. The addition of a methoxy group at the 4-position enhances the compound’s lipophilicity and influences its binding affinity to enzymatic targets. Computational studies suggest that the methoxy group participates in hydrogen bonding and van der Waals interactions within kinase active sites, stabilizing inhibitor-enzyme complexes . The planar structure of the fused rings facilitates π-π stacking with aromatic residues in target proteins, a feature critical for its biological activity .

Synthesis and Derivative Development

Key Synthetic Routes

The synthesis of 4-methoxythieno[2,3-d]pyrimidine derivatives typically involves a multi-step process:

  • Gewald Reaction: 2-Amino-3-carbethoxythiophenes are synthesized via condensation of ketones with cyanoacetate derivatives, followed by cyclization with elemental sulfur .

  • Pyrimidinone Formation: Condensation of the thiophene intermediate with formamide yields thieno[2,3-d]pyrimidin-4-one .

  • Chlorination and Methoxylation: Treatment with phosphorus oxychloride (POCl₃) produces 4-chlorothieno[2,3-d]pyrimidine, which undergoes nucleophilic substitution with methanol or methoxide ions to introduce the methoxy group .

Table 1. Representative Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Reference
Gewald ReactionKetone, cyanoacetate, S₈60–80
Pyrimidinone FormationFormamide, reflux70–85
ChlorinationPOCl₃, reflux40–80
MethoxylationNaOMe/MeOH, 80°C50–70

Structural Modifications

Derivatives are often functionalized at the 2-, 5-, and 6-positions to optimize activity. For example, introducing aryl groups at the 2-position or alkyl chains at the 6-position modulates solubility and target selectivity .

Biological Activities and Mechanisms

FGFR1 Inhibition

4-Methoxythieno[2,3-d]pyrimidine derivatives exhibit potent inhibition of FGFR1, a tyrosine kinase implicated in tumor angiogenesis and progression. In enzymatic assays, compound 5 (Table 2) demonstrated an IC₅₀ of 0.12 µM against FGFR1, surpassing reference inhibitors such as PD173074 . Molecular docking revealed that the methoxy group occupies a hydrophobic pocket near the ATP-binding site, while the thienopyrimidine core forms hydrogen bonds with Ala564 and Glu562 .

Table 2. FGFR1 Inhibitory Activity of Select Derivatives

CompoundR₁R₂IC₅₀ (µM)
54-MeOPhH0.12
63-OHPhCH₃0.45
72,6-F₂PhC₂H₅0.89

Antiproliferative Activity

In the NCI-60 human tumor cell line screen, analogs with 4-methoxy substitutions showed selective cytotoxicity against breast cancer (T-47D, GI₅₀ = 1.2 µM) and renal carcinoma (ACHN, GI₅₀ = 1.8 µM) . Activity correlated with PI3Kβ/γ inhibition, suggesting a dual kinase-targeting mechanism .

Comparison to Related Scaffolds

Thieno[2,3-d]pyrimidines exhibit broader kinase selectivity compared to thieno[3,2-d]pyrimidines. For instance, 4-methoxy derivatives show 10-fold higher FGFR1 affinity over VEGFR2, whereas morpholine-substituted analogs preferentially inhibit PI3K isoforms .

Structure-Activity Relationships (SAR)

  • 4-Position Substitutions: Methoxy groups enhance FGFR1 inhibition (IC₅₀ = 0.12 µM) compared to hydroxyl (IC₅₀ = 0.45 µM) or amino groups (IC₅₀ > 1 µM) .

  • 5,6-Position Modifications: Bulky substituents (e.g., tetramethylene) improve PI3Kβ/γ inhibition (72–84% at 10 µM) by increasing hydrophobic interactions .

  • 2-Aryl Groups: Electron-withdrawing groups (e.g., -F, -CF₃) at the 2-position boost enzymatic activity but reduce cellular permeability .

Pharmacological Applications

Cancer Therapy

4-Methoxythieno[2,3-d]pyrimidine derivatives suppress tumor growth in xenograft models. Oral administration of compound 9k (30 mg/kg) in cynomolgus monkeys reduced plasma LH levels by >90% for 24 hours, indicating potential for hormone-dependent cancers .

Kinase Profiling

Selectivity screening against 118 kinases revealed that these compounds inhibit CLK1 and DYRK1A at submicromolar concentrations, suggesting applications in neurodegenerative diseases .

Recent Advances and Future Directions

Recent work focuses on improving oral bioavailability through prodrug strategies. For example, esterification of the 6-position carboxylate group increases absorption by 3-fold in rodent models . Additionally, nanoparticle formulations are being explored to enhance tumor targeting .

Future studies should address resistance mechanisms, such as FGFR1 gatekeeper mutations (V561M), and evaluate combination therapies with immune checkpoint inhibitors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator